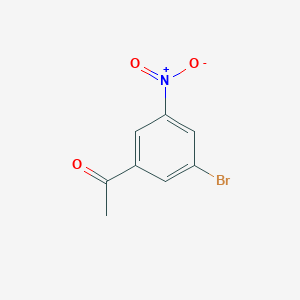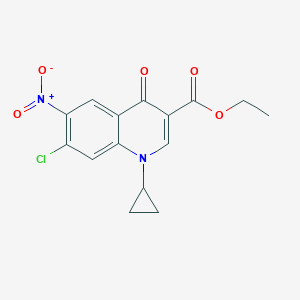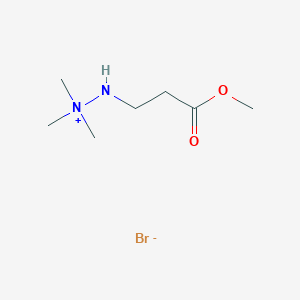
2-Fluoro-4-(4-oxocyclohexyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(4-oxocyclohexyl)benzonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FPhC and is a derivative of benzonitrile. It is a white crystalline powder with a molecular weight of 267.29 g/mol.
Mechanism Of Action
The mechanism of action of 2-Fluoro-4-(4-oxocyclohexyl)benzonitrile involves the inhibition of the enzyme 11β-HSD1, which is responsible for the conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, FPhC reduces the levels of active cortisol, which in turn reduces the risk of metabolic disorders such as obesity, diabetes, and hypertension.
Biochemical And Physiological Effects
Studies have shown that 2-Fluoro-4-(4-oxocyclohexyl)benzonitrile has significant biochemical and physiological effects. It has been found to reduce the levels of glucose and triglycerides in the blood, which are indicators of metabolic disorders. FPhC has also been found to reduce inflammation and improve insulin sensitivity in animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Fluoro-4-(4-oxocyclohexyl)benzonitrile in lab experiments is its potency as an inhibitor of 11β-HSD1. It has been found to be more potent than other inhibitors such as carbenoxolone and glycyrrhetinic acid. However, one of the limitations of using FPhC is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 2-Fluoro-4-(4-oxocyclohexyl)benzonitrile. One direction is the development of more potent and selective inhibitors of 11β-HSD1. Another direction is the investigation of the potential applications of FPhC in the treatment of other metabolic disorders such as non-alcoholic fatty liver disease and metabolic syndrome. Additionally, the use of FPhC as a tool to study the role of 11β-HSD1 in various physiological processes is another area of future research.
Conclusion
2-Fluoro-4-(4-oxocyclohexyl)benzonitrile is a chemical compound that has significant potential for scientific research applications. Its potency as an inhibitor of 11β-HSD1 makes it a promising candidate for the treatment of metabolic disorders such as obesity, diabetes, and hypertension. Further research is needed to fully explore the potential applications of FPhC and to develop more potent and selective inhibitors of 11β-HSD1.
Synthesis Methods
The synthesis of 2-Fluoro-4-(4-oxocyclohexyl)benzonitrile is a multi-step process that involves the reaction of 4-cyclohexylbenzaldehyde with fluorine gas and sodium iodide in the presence of acetic acid to form 4-fluoro-4-(4-oxocyclohexyl)benzaldehyde. This intermediate compound is then reacted with potassium cyanide in the presence of a catalyst to form 2-Fluoro-4-(4-oxocyclohexyl)benzonitrile.
Scientific Research Applications
2-Fluoro-4-(4-oxocyclohexyl)benzonitrile has various applications in scientific research. It has been found to be a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the regulation of glucocorticoid hormone levels. Therefore, FPhC has potential applications in the treatment of metabolic disorders such as obesity, diabetes, and hypertension.
properties
CAS RN |
105942-05-0 |
|---|---|
Product Name |
2-Fluoro-4-(4-oxocyclohexyl)benzonitrile |
Molecular Formula |
C13H12FNO |
Molecular Weight |
217.24 g/mol |
IUPAC Name |
2-fluoro-4-(4-oxocyclohexyl)benzonitrile |
InChI |
InChI=1S/C13H12FNO/c14-13-7-10(1-2-11(13)8-15)9-3-5-12(16)6-4-9/h1-2,7,9H,3-6H2 |
InChI Key |
GBYZVKIAPCSUIW-UHFFFAOYSA-N |
SMILES |
C1CC(=O)CCC1C2=CC(=C(C=C2)C#N)F |
Canonical SMILES |
C1CC(=O)CCC1C2=CC(=C(C=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-((3aS,4R,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B178723.png)










![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)

